2-[(4-Ethylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate
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Overview
Description
2-[(4-Ethylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate is a synthetic organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bromopyridine Intermediate: The synthesis begins with the bromination of pyridine to obtain 5-bromopyridine.
Formation of the Ethylbenzylamino Intermediate: Separately, 4-ethylbenzylamine is prepared through the alkylation of benzylamine with ethyl bromide.
Coupling Reaction: The final step involves the coupling of the bromopyridine intermediate with the ethylbenzylamino intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, particularly at the ethylbenzylamino group, to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-[(4-Ethylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-Ethylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: A simpler pyridine derivative with similar bromine substitution.
4-Ethylbenzylamine: A related compound with the ethylbenzylamino group but lacking the pyridine moiety.
5-Bromopyridine-3-carboxylic acid: Another pyridine derivative with a carboxylate group.
Uniqueness
2-[(4-Ethylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate is unique due to the combination of its bromopyridine and ethylbenzylamino groups, which confer distinct chemical reactivity and potential applications. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-2-12-3-5-13(6-4-12)8-20-16(21)11-23-17(22)14-7-15(18)10-19-9-14/h3-7,9-10H,2,8,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIQZIMRNQYLLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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